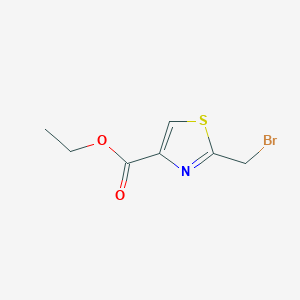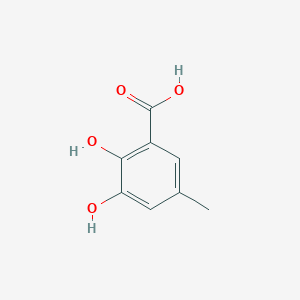![molecular formula C13H10F3NO2 B1600071 4-[4-(Trifluoromethoxy)phenoxy]aniline CAS No. 58119-51-0](/img/structure/B1600071.png)
4-[4-(Trifluoromethoxy)phenoxy]aniline
Descripción general
Descripción
4-[4-(Trifluoromethoxy)phenoxy]aniline is a chemical compound with the molecular formula C13H10F3NO2 . It has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases .
Synthesis Analysis
The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]aniline involves the addition of 1 mol of trifluoromethoxybenzene and anhydrous DMSO to the reaction vessel under argon and vigorous stirring .Molecular Structure Analysis
The molecular structure of 4-[4-(Trifluoromethoxy)phenoxy]aniline consists of a benzene ring with an amine group (-NH2) and a phenoxy group (-OC6H4-) attached to it. The phenoxy group is further substituted with a trifluoromethoxy group (-OCF3) .Chemical Reactions Analysis
4-[4-(Trifluoromethoxy)phenoxy]aniline has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[4-(Trifluoromethoxy)phenoxy]aniline include a molecular weight of 269.21900 . The compound is a liquid at room temperature with a density of 1.32 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Research
4-[4-(Trifluoromethoxy)phenoxy]aniline: is a compound that can be utilized in the development of new pharmaceuticals. The presence of the trifluoromethoxy group is significant in medicinal chemistry due to its ability to improve the biological activity and metabolic stability of potential drug candidates . This compound could be involved in synthesizing novel drugs that target various diseases, leveraging its potential to interact with diverse biological targets.
Liquid Crystal Technology
Due to its molecular structure, 4-[4-(Trifluoromethoxy)phenoxy]aniline can be employed in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These materials are crucial for the production of liquid crystal displays (LCDs), which are widely used in electronic devices like televisions, monitors, and smartphones.
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that the compound is used in the synthesis of various chemical structures
Biochemical Pathways
The compound is used in the synthesis of various chemical structures , which suggests it may influence multiple biochemical pathways.
Result of Action
The compound is known to be used in the synthesis of various chemical structures , suggesting it may have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-[4-(trifluoromethoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBFACAMCMLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470292 | |
| Record name | 4-[4-(trifluoromethoxy)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethoxy)phenoxy]aniline | |
CAS RN |
58119-51-0 | |
| Record name | 4-[4-(trifluoromethoxy)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


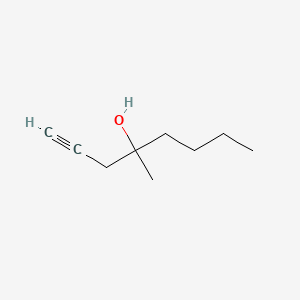
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)


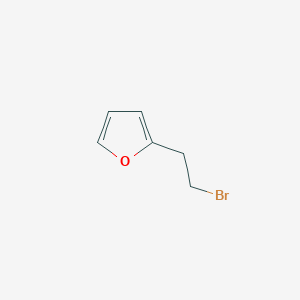
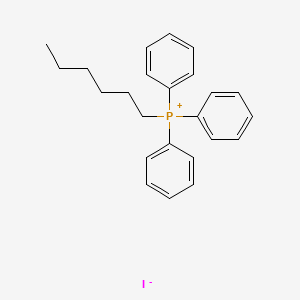
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

